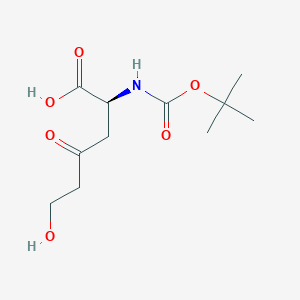
(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid” is a complex organic molecule that contains several functional groups. It has an amino group that is protected by a tert-butoxycarbonyl (Boc) group, a hydroxy group, and a carboxylic acid group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group with a Boc group, which is a common strategy in peptide synthesis . The Boc group can be added to the amino group using di-tert-butyl dicarbonate in the presence of a base . The hydroxy and carboxylic acid groups can be introduced through various synthetic methods depending on the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The stereochemistry at the 2nd carbon is indicated by the “(S)” prefix, which means that the molecule has a specific three-dimensional arrangement. The molecular weight can be calculated based on the molecular formula (C13H23NO5), which is approximately 273.33 .Chemical Reactions Analysis
The Boc group in this compound can be removed (deprotected) under acidic conditions . This is a common step in peptide synthesis, allowing the amino group to participate in subsequent reactions. The carboxylic acid group could react with bases or be involved in esterification reactions.Wissenschaftliche Forschungsanwendungen
- Non-proteinogenic amino acids (NPAAs) play essential roles beyond protein synthesis. They contribute to peptide and protein composition, drug development, biotechnological tools, and catalysis .
- Lysine residues are challenging targets for site-selective protein modification. However, their nucleophilicity, solvent accessibility, and conjugate stability make them attractive for bioconjugation .
- The excited-state dynamics of Photo-lysine Derivative 1 have been investigated. In particular, its lysine moiety, linked at one of the three amino groups, exhibits interesting behavior .
Non-Proteinogenic Amino Acid Synthesis
Site-Selective Protein Modification
Excited-State Dynamics Studies
Wirkmechanismus
Target of Action
Photo-lysine Derivative 1, also known as (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid or starbld0031246, is a derivative of the amino acid lysine . Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis . The primary targets of this compound are likely to be proteins that interact with lysine or its derivatives.
Mode of Action
The compound is likely to interact with its targets through a process known as photo-affinity labeling (PAL) . PAL is a powerful strategy to study protein-protein interactions (PPIs). Traditional photocrosslinkers, including benzophenone, aryl azide, and diazirine, are used in PAL. Upon photoirradiation, these photocrosslinkers generate highly reactive species that react with adjacent molecules, resulting in a direct covalent modification .
Biochemical Pathways
For instance, lysine is known to play a role in the herpes simplex virus replication process .
Pharmacokinetics
The compound’s tert-butoxycarbonyl group has been studied extensively . This group can be introduced into a variety of organic compounds using flow microreactor systems, which could potentially influence the compound’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Photo-lysine Derivative 1’s action are likely to be dependent on the specific proteins it targets. Given its potential role in studying PPIs, this compound could help elucidate the functions of various proteins and their interactions .
Eigenschaften
IUPAC Name |
(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJHUDFPLJFIC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

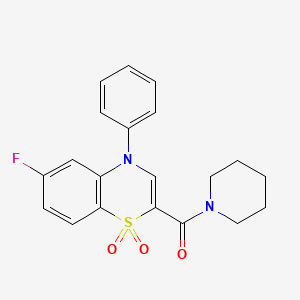
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide](/img/structure/B2836883.png)
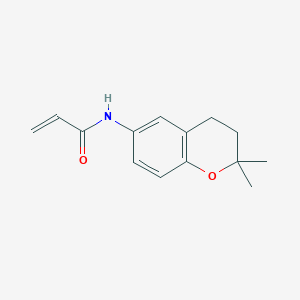


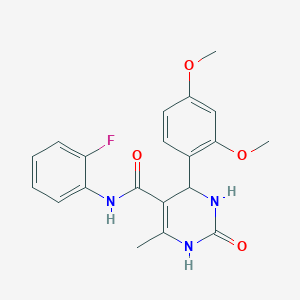
![3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2836888.png)
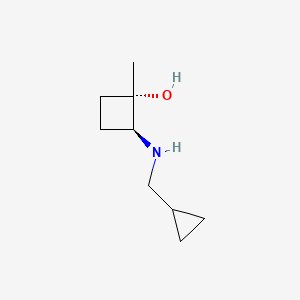
![N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2836891.png)
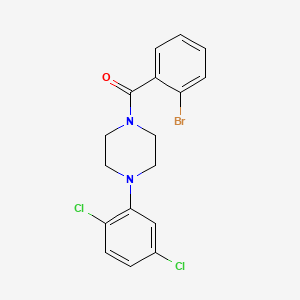
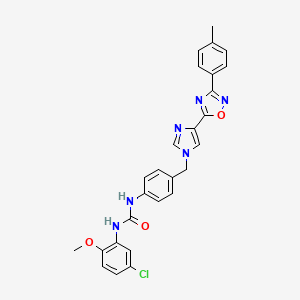
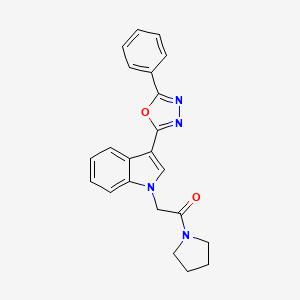
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2836900.png)
![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2836903.png)